(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring
Scientific Research Applications
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential for the development of new drugs, particularly in the treatment of cancer and other diseases.
Mechanism of Action
Target of Action
The primary target of the compound (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and properties .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties suggest that this compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the formation of carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The role of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid in biochemical reactions is primarily associated with its involvement in the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are typically characterized by the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and is readily prepared, making it a valuable reagent in Suzuki–Miyaura coupling reactions .
Metabolic Pathways
The compound is known to participate in the Suzuki–Miyaura coupling reaction, which is a key process in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid include other pyrimidine boronic acids and boronic acid derivatives used in cross-coupling reactions. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a boronic acid group. This combination allows for unique reactivity and applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Properties
IUPAC Name |
(2-methoxycarbonylpyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIYMZDLMVGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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